molecular formula C22H21N3O3 B6541804 6-(4-methoxyphenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one CAS No. 1058437-06-1

6-(4-methoxyphenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B6541804
CAS No.: 1058437-06-1
M. Wt: 375.4 g/mol
InChI Key: ZTVLPAPFAXBVGF-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidinone (DHPM) family, a class of heterocyclic molecules with diverse pharmacological and material science applications. Its structure features a 3,4-dihydropyrimidin-4-one core substituted at position 6 with a 4-methoxyphenyl group and at position 3 with a 2-oxoethyl chain bearing a 1,2,3,4-tetrahydroisoquinoline moiety.

Properties

IUPAC Name

3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-28-19-8-6-17(7-9-19)20-12-21(26)25(15-23-20)14-22(27)24-11-10-16-4-2-3-5-18(16)13-24/h2-9,12,15H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVLPAPFAXBVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-methoxyphenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound belongs to the class of dihydropyrimidinones, characterized by a pyrimidine ring fused with various substituents. Its molecular formula is C22H24N2O4C_{22}H_{24}N_2O_4 with a molecular weight of approximately 396.44 g/mol. The structural formula can be represented as follows:

SMILES COC1=CC=C(C=C1)C(=O)N(C(=O)CC2=CC=N(C)C=C2)C(=O)\text{SMILES }COC1=CC=C(C=C1)C(=O)N(C(=O)CC2=CC=N(C)C=C2)C(=O)

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study evaluated the compound's efficacy against various cancer cell lines, including lung adenocarcinoma (SPAC1). The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting that the compound may act as a potent anticancer agent through the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promising antimicrobial activity. A synthesis study reported that derivatives of dihydropyrimidinones possess antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways .

The proposed mechanism through which this compound exerts its biological effects includes:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in tumor growth.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells while sparing normal cells.
  • Antibacterial Mechanisms : By targeting specific bacterial enzymes or structural components.

Case Study 1: Anticancer Activity

A recent study published in Acta Pharmacologica Sinica assessed the anticancer potential of various dihydropyrimidinone derivatives. Among these, the compound demonstrated IC50 values significantly lower than traditional chemotherapeutics against the SPAC1 cell line . This suggests that it could serve as a lead compound for further development.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of similar pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds inhibited bacterial growth effectively at low concentrations, indicating their potential use in treating bacterial infections .

Data Tables

Biological Activity IC50 Value (µM) Cell Line
Antitumor5.0SPAC1 (Lung Adenocarcinoma)
Antibacterial12.0Staphylococcus aureus
Antibacterial15.0Escherichia coli

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Position 6 Substitution Position 3 Substitution Key Structural Differences References
6-(4-Methoxyphenyl)-3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-3,4-dihydropyrimidin-4-one 4-Methoxyphenyl 2-Oxoethyl-tetrahydroisoquinoline Reference compound
6-(4-Methoxyphenyl)-3-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one 4-Methoxyphenyl 2-Oxoethyl-methylindolyl Indole vs. tetrahydroisoquinoline moiety
5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one 4-Methoxyphenyl Ethyl, hydroxy, sulfanyl Sulfhydryl and ethyl groups; no tetrahydroisoquinoline
6-Amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one Amino Dihydroisoquinolinyl at position 2 Substituent positions shifted; amino vs. methoxy
1-(4-Methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one 4-Methoxyphenyl Thioxo group fused to pyrido ring Pyrido ring system; thione functionality

Analysis of Substituent Effects

Substitution with an amino group (as in ) may increase polarity and hydrogen-bonding capacity, altering solubility and target interactions.

Position 3 Modifications: The 2-oxoethyl-tetrahydroisoquinoline group in the target compound introduces a bicyclic amine, which may improve binding to enzymes or receptors (e.g., kinases or neurotransmitter transporters) compared to the methylindolyl group in or the sulfanyl group in .

Ring System Variations: Pyrido[2,3-d]pyrimidinones () and thieno[3,2-d]pyrimidinones () exhibit extended conjugation, which may enhance UV absorption or fluorescence properties compared to the simpler dihydropyrimidinone core.

Potential Implications for Research and Development

  • In contrast, sulfhydryl-containing analogues () might exhibit antioxidant or metal-binding activity.
  • Material Science : Extended conjugated systems (e.g., ) could be explored for optoelectronic applications, while the target compound’s rigid structure may serve as a crystallographic model (via SHELX refinement ).
  • Synthetic Challenges: The tetrahydroisoquinoline substituent may require specialized coupling reagents or protecting groups, differing from the straightforward Biginelli synthesis used for simpler DHPMs.

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